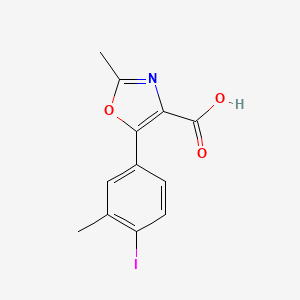
tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate: is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and an oxoimidazolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-1-benzyl-2-oxoimidazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: It can be used to synthesize compounds with therapeutic properties .
Industry: In the industrial sector, tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of tert.-butyl (4S)-1-benzyl-2-oxo-imidazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxamide
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate methyl ester
- tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate ethyl ester
Uniqueness: tert-Butyl (S)-1-benzyl-2-oxoimidazolidine-4-carboxylate is unique due to its specific tert-butyl and benzyl groups, which confer distinct chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with other molecules .
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
tert-butyl (4S)-1-benzyl-2-oxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-13(18)12-10-17(14(19)16-12)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 |
Clave InChI |
GAUGZFFPALEPOJ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(C(=O)N1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}acetate](/img/structure/B8538951.png)

![[4-(4-Isopropyl-phenylsulfanylmethyl)-phenyl]acetic acid](/img/structure/B8538964.png)







![N-Methyl-N-naphthalen-1-yl-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B8539029.png)

![Acetamide,n-[3-[[5-amino-4-(phenylamino)-2-pyridinyl]oxy]phenyl]-](/img/structure/B8539038.png)
